N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide
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Description
This compound is a part of a broader class of pyrazole and pyrrolidine derivatives known for their diverse biological activities. The focus of the study on such compounds often revolves around their synthesis, molecular structure, and the investigation of their chemical and physical properties. While specific research on "N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide" is scarce, insights can be drawn from similar compounds within the same chemical family.
Synthesis Analysis
The synthesis of related pyrazole and pyrrolidine derivatives involves various strategies, including the reaction of acetamide moieties with different reagents to form novel bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene derivatives (Arafat et al., 2022). These methods highlight the versatility in synthesizing complex molecules through one-pot reactions and the utilization of specific catalysts to guide the formation of desired structures.
Molecular Structure Analysis
The molecular structure of compounds within this category is often confirmed through various spectroscopic techniques, including IR, NMR, and ESI-MS. Studies on coordination complexes of similar pyrazole-acetamide derivatives have shed light on the intricate hydrogen bonding patterns and molecular geometry that influence the compound's stability and reactivity (Chkirate et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often includes the formation of coordination complexes and the engagement in hydrogen bonding interactions, which are pivotal for their potential biological applications. The synthesis processes reveal the compounds' ability to undergo various chemical transformations, leading to a wide array of derivatives with potentially distinct biological activities.
Physical Properties Analysis
While specific data on the physical properties of "N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide" are not readily available, the analysis of similar compounds suggests that these properties are influenced by the compound's molecular structure, particularly the hydrogen bonding patterns and molecular geometry.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole and pyrrolidine derivatives are closely related to their molecular structure and the presence of functional groups such as the acetamide moiety. These properties are crucial for the compound's potential applications in various fields, including medicinal chemistry.
- Synthesis and characterization of bis(pyrazol-5-ols) and pyridone derivatives (Arafat et al., 2022).
- Study on coordination complexes of pyrazole-acetamide derivatives (Chkirate et al., 2019).
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) focused on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, highlighting the effect of hydrogen bonding on self-assembly processes and their significant antioxidant activity. These findings suggest the potential of such compounds in developing antioxidant agents and materials science applications where coordination chemistry plays a pivotal role (Chkirate et al., 2019).
Hydrogen Bonding Patterns
López et al. (2010) examined hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing how these interactions influence the molecular and crystal structure. Such insights are critical for the design of new materials and molecules with tailored properties (López et al., 2010).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various heterocycles, including pyrazole, pyrrole, and pyridine derivatives, have been reported, demonstrating their potential as antimicrobial agents. This work underscores the versatility of pyrazole-acetamide scaffolds in medicinal chemistry for developing new therapeutic agents (Bondock et al., 2008).
properties
IUPAC Name |
N-[(3S,4R)-1-[2-(difluoromethyl)pyrazole-3-carbonyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O2/c1-11-3-5-13(6-4-11)14-9-23(10-15(14)22-12(2)25)17(26)16-7-8-21-24(16)18(19)20/h3-8,14-15,18H,9-10H2,1-2H3,(H,22,25)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZHSMJDTPGCSY-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)C3=CC=NN3C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CC=NN3C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide |
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